molecular formula C17H15NO4S B3003534 Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate CAS No. 1008771-33-2

Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate

Cat. No. B3003534
CAS RN: 1008771-33-2
M. Wt: 329.37
InChI Key: JIZSHSHFWZWRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate” is a chemical compound with the molecular formula C17H15NO4S . It contains a total of 39 bonds, including 24 non-H bonds, 16 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 positively charged N, and 1 sulfone .


Molecular Structure Analysis

The molecule contains a total of 39 bonds. There are 24 non-H bonds, 16 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 positively charged N, and 1 sulfone .

Scientific Research Applications

Medicinal Chemistry of Isocyanides

Isocyanides have carved out a niche in ecological systems due to their metal coordinating properties . They have potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . The isocyanide functional group is considered an unconventional pharmacophore especially useful as a metal coordinating warhead .

Biological Activity of Synthetic Isocyanides

Synthetic isocyanides have shown a range of biological activities. They have been used as antibacterial and antifungal agents . They have also shown antimalarial and antiviral properties . In addition, they have been used as plant fungicides, insecticides, and acaricides . Some synthetic isocyanides have also shown antitumoral properties .

Use in Coordination Chemistry

Isocyanides have been used extensively in coordination chemistry due to their ability to act as ligands . They can form complexes with a variety of metals, which can be used in various chemical reactions .

Use in Organic Synthesis

Isocyanides are used in organic synthesis as they can undergo a variety of chemical reactions. They can act as nucleophiles or electrophiles, and can participate in cycloaddition reactions .

Use in the Synthesis of Methyl Benzoate Compounds

Methyl benzoate compounds, which include “Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate”, can be prepared by reacting various benzoic acids with methanol using an acidic catalyst . These compounds have a variety of uses in different fields, including the manufacture of perfumes, flavorings, and pharmaceuticals .

Use in the Manufacture of Dyes and Pigments

Benzoate compounds are used in the manufacture of certain types of dyes and pigments. They can provide color stability and lightfastness, which are important properties for dyes and pigments .

properties

IUPAC Name

methyl 3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-12-7-9-15(10-8-12)23(20,21)16(18-2)13-5-4-6-14(11-13)17(19)22-3/h4-11,16H,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZSHSHFWZWRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)C(=O)OC)[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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